molecular formula C13H16N2O2 B2718024 N-(cyanomethyl)-2-methyl-4-phenoxybutanamide CAS No. 1394686-72-6

N-(cyanomethyl)-2-methyl-4-phenoxybutanamide

Cat. No.: B2718024
CAS No.: 1394686-72-6
M. Wt: 232.283
InChI Key: JXHFPLODDYTBQK-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-methyl-4-phenoxybutanamide is an organic compound that features a cyanomethyl group, a phenoxy group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide can be achieved through a multi-step process involving the reaction of appropriate starting materials. One common method involves the reaction of 2-methyl-4-phenoxybutanoic acid with cyanomethylamine under suitable conditions to form the desired product. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-methyl-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The phenoxy group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-2-chloroisonicotinamide: Known for its ability to induce systemic acquired resistance in plants.

    N-(cyanomethyl)-2,3-dimethylpyridinium salts: Used in the synthesis of various heterocyclic compounds.

Uniqueness

N-(cyanomethyl)-2-methyl-4-phenoxybutanamide is unique due to its combination of a cyanomethyl group and a phenoxy group attached to a butanamide backbone. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(cyanomethyl)-2-methyl-4-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-11(13(16)15-9-8-14)7-10-17-12-5-3-2-4-6-12/h2-6,11H,7,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHFPLODDYTBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC=C1)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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